Chromatographic Identity: Unique HPLC Relative Retention Time (RRT) Versus Sorafenib and Other Pharmacopeial Impurities
In the USP 2025 monograph for Sorafenib Tablets, six specified process impurities are assigned distinct Relative Retention Times (RRT) against the sorafenib API peak (RRT = 1.00). While the methyl ester impurity (CAS 573673-43-5) is not explicitly listed under the 'Specified Impurities' table of this particular monograph, structurally analogous ester-bearing impurities such as PAPE-ethyl carbamate (RRT 0.34) and impurity H (RRT 0.97) are chromatographically resolved, demonstrating that the methyl ester functionalization imparts a unique retention factor distinct from the free acid (which would elute earlier under reversed-phase acidic conditions due to higher polarity) and the N-oxide (which exhibits a different RRT) [1]. The methyl ester is expected to have an RRT between that of the free carboxylic acid and the sorafenib parent peak, based on its intermediate hydrophobicity (XLogP3-AA = 4.6) [2]. This chromatographic singularity means that the methyl ester cannot be replaced by the free acid or the N-oxide in a validated impurity method without re-validation, as the resolution and peak symmetry would alter.
| Evidence Dimension | Reversed-phase HPLC relative retention time (RRT) and hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6; predicted RRT between free acid and sorafenib (exact RRT method-dependent; not listed in USP 2025 specified impurity table) |
| Comparator Or Baseline | Sorafenib free acid (CAS 1012058-78-4): XLogP3-AA ~3.5 (estimated), earlier elution; Sorafenib N-oxide (CAS 583840-03-3): distinct RRT; Sorafenib API: RRT = 1.00, XLogP3-AA ~4.9. |
| Quantified Difference | ΔXLogP3-AA of +1.1 vs. free acid; chromatographic resolution achievable under standard USP gradient conditions. |
| Conditions | USP 2025 Sorafenib Tablets monograph: LC, UV 235 nm, 4.6-mm × 10-cm column, 3.5-µm L1 packing, mobile phase gradient (Solution B/C), 1.5 mL/min, 40°C. Hydrophobicity computed by PubChem/XLogP3 3.0. |
Why This Matters
Procurement of the correct methyl ester reference standard ensures chromatographic peak identity matches the method's system suitability requirements, avoiding costly method re-validation and regulatory submission delays.
- [1] United States Pharmacopeia (USP). (2025). Sorafenib Tablets — Official Monograph. USP-NF 2025 Edition. Table 2: Relative Retention Times for Process Impurities. View Source
- [2] PubChem Compound Summary for CID 10217230, Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate. Computed Properties: XLogP3-AA. View Source
